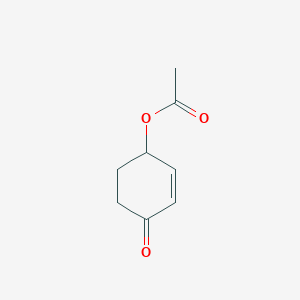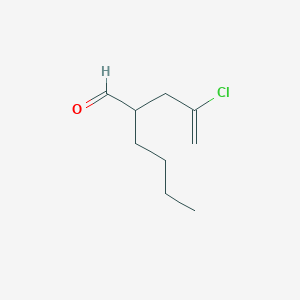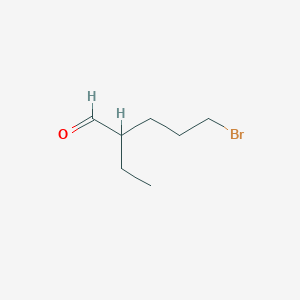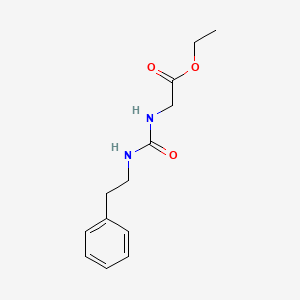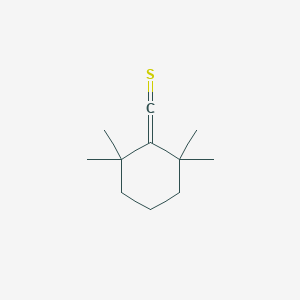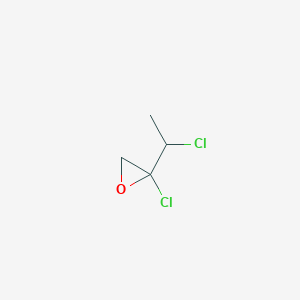
2-Chloro-2-(1-chloroethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(1-chloroethyl)oxirane is an organic compound with the molecular formula C4H6Cl2O. It is a type of epoxide, which is a three-membered cyclic ether. This compound is known for its reactivity due to the strained ring structure of the oxirane group, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-(1-chloroethyl)oxirane can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-propanol with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The resulting 1-chloro-2-chloropropane is then treated with a base, such as sodium hydroxide, to induce cyclization and form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(1-chloroethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form corresponding chlorohydrins or further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or amines are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols
Oxidation: Chlorohydrins, carboxylic acids
Reduction: Diols
Scientific Research Applications
2-Chloro-2-(1-chloroethyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2-(1-chloroethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar in structure but with different reactivity and applications.
1,2-Epoxy-3-chloropropane: Another epoxide with distinct chemical properties and uses.
Uniqueness
2-Chloro-2-(1-chloroethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other epoxides. This makes it valuable in specialized synthetic applications where other epoxides may not be suitable .
Properties
CAS No. |
51107-31-4 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
2-chloro-2-(1-chloroethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7-4/h3H,2H2,1H3 |
InChI Key |
JDSHSLWAAFBNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CO1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


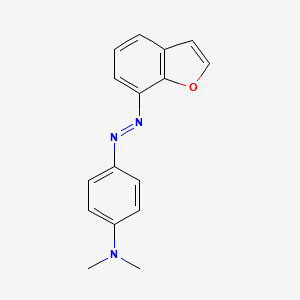
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
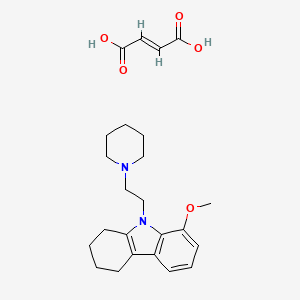


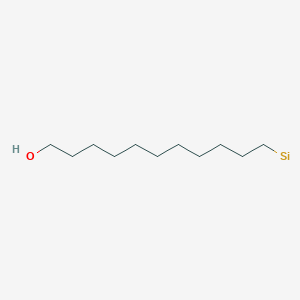
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
